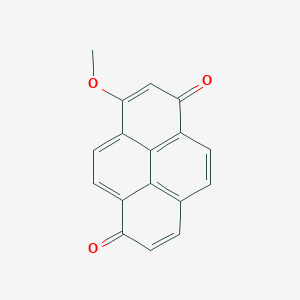

3-Methoxypyrene-1,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

102117-68-0 |

|---|---|

Molecular Formula |

C17H10O3 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

3-methoxypyrene-1,6-dione |

InChI |

InChI=1S/C17H10O3/c1-20-15-8-14(19)11-4-2-9-3-7-13(18)10-5-6-12(15)17(11)16(9)10/h2-8H,1H3 |

InChI Key |

GGXZZHKDPPSDTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C2=C3C1=CC=C4C3=C(C=C2)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

A Proposed Synthetic Route for 3-Methoxypyrene-1,6-dione: An In-depth Technical Guide

Disclaimer: The following document outlines a proposed, multi-step synthesis for 3-Methoxypyrene-1,6-dione. As of the latest literature review, a direct and validated protocol for the synthesis of this specific molecule is not publicly available. The subsequent protocols are therefore theoretical and constructed based on established organic chemistry principles and analogous reactions reported for pyrene and related quinone systems. This guide is intended for an audience of trained researchers and professionals in drug development and synthetic chemistry. All proposed experiments should be conducted with appropriate safety precautions and after a thorough risk assessment.

Introduction

This compound is a pyrene quinone derivative with potential applications in materials science and as an intermediate in the synthesis of more complex bioactive molecules. The pyrene core is known for its unique photophysical properties, and the introduction of a methoxy group and dione functionality can significantly modulate its electronic and biological characteristics. This guide provides a detailed, albeit theoretical, experimental protocol for the synthesis of this compound, starting from the readily available polycyclic aromatic hydrocarbon, pyrene.

The proposed synthetic pathway is a four-step process:

-

Synthesis of 1-Hydroxypyrene from Pyrene.

-

Oxidation of 1-Hydroxypyrene to 1,6-Dihydroxypyrene.

-

Oxidation of 1,6-Dihydroxypyrene to Pyrene-1,6-dione.

-

Selective methoxylation of Pyrene-1,6-dione to yield this compound.

Each step is detailed with a comprehensive experimental protocol, a table of quantitative data, and a visual representation of the workflow.

Overall Synthetic Pathway

The proposed four-step synthesis to obtain this compound from pyrene is illustrated below.

Caption: Proposed four-step synthesis of this compound from pyrene.

Step 1: Synthesis of 1-Hydroxypyrene

The synthesis of 1-hydroxypyrene from pyrene can be achieved via a two-step process involving Friedel-Crafts acylation to form 1-acetylpyrene, followed by a Baeyer-Villiger oxidation to yield 1-acetoxypyrene, and subsequent saponification.[1]

Experimental Protocol

Part A: 1-Acetylpyrene Synthesis

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrene (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the suspension.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-acetylpyrene, which can be purified by recrystallization from ethanol.

Part B: 1-Hydroxypyrene Synthesis

-

Dissolve the purified 1-acetylpyrene (1.0 eq) in a suitable solvent such as chloroform or DCM.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent to yield 1-acetoxypyrene.

-

To the crude 1-acetoxypyrene, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and methanol.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 1-hydroxypyrene.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.[2]

Quantitative Data (Theoretical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| Part A | |||||

| Pyrene | 202.25 | 0.1 | 20.23 | - | - |

| Aluminum Chloride | 133.34 | 0.12 | 16.00 | - | - |

| Acetyl Chloride | 78.50 | 0.11 | 8.64 | 7.8 | - |

| 1-Acetylpyrene | 244.29 | - | - | - | 85 |

| Part B | |||||

| 1-Acetylpyrene | 244.29 | 0.085 | 20.76 | - | - |

| m-CPBA (77%) | 172.57 | 0.128 | 28.7 | - | - |

| Sodium Hydroxide | 40.00 | 0.17 | 6.80 | - | - |

| 1-Hydroxypyrene | 218.25 | - | - | - | 90 |

Experimental Workflow

Caption: Workflow for the synthesis of 1-Hydroxypyrene.

Step 2: Synthesis of 1,6-Dihydroxypyrene

The selective oxidation of 1-hydroxypyrene to 1,6-dihydroxypyrene is based on metabolic pathways and may be achieved using a mild oxidizing agent.[3][4][5]

Experimental Protocol

-

Suspend 1-hydroxypyrene (1.0 eq) in a mixture of acetic acid and water.

-

Add a solution of potassium persulfate (K₂S₂O₈, 2.5 eq) in water dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 1,6-dihydroxypyrene.

Quantitative Data (Theoretical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 1-Hydroxypyrene | 218.25 | 0.05 | 10.91 | - | - |

| Potassium Persulfate | 270.32 | 0.125 | 33.79 | - | - |

| 1,6-Dihydroxypyrene | 234.25 | - | - | - | 40 |

Step 3: Synthesis of Pyrene-1,6-dione

The oxidation of 1,6-dihydroxypyrene to pyrene-1,6-dione is a standard conversion of a hydroquinone to a quinone.[6]

Experimental Protocol

-

Dissolve 1,6-dihydroxypyrene (1.0 eq) in a suitable solvent like acetone or DCM.

-

Add a solution of Jones reagent (CrO₃/H₂SO₄/H₂O) or another suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with isopropanol if using Jones reagent.

-

Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain pyrene-1,6-dione, which can be purified by recrystallization.

Quantitative Data (Theoretical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 1,6-Dihydroxypyrene | 234.25 | 0.02 | 4.69 | - | - |

| DDQ | 227.01 | 0.022 | 5.00 | - | - |

| Pyrene-1,6-dione | 232.24 | - | - | - | 95 |

Step 4: Synthesis of this compound

This is a proposed selective methoxylation. The electron-withdrawing nature of the dione functionality may activate the 3-position for a nucleophilic-type addition-elimination reaction. A direct substitution is unlikely without a leaving group. A possible approach is a Michael addition of methanol followed by oxidation.

Experimental Protocol

-

Dissolve pyrene-1,6-dione (1.0 eq) in methanol.

-

Add a catalytic amount of a base, such as sodium methoxide (0.1 eq), to the solution.

-

Stir the reaction at room temperature for 24 hours to facilitate the conjugate addition of methanol.

-

To the reaction mixture, add an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) to promote the oxidation of the intermediate to the final product.

-

Stir the mixture for another 12 hours at room temperature.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Theoretical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| Pyrene-1,6-dione | 232.24 | 0.01 | 2.32 | - | - |

| Sodium Methoxide | 54.02 | 0.001 | 0.054 | - | - |

| Manganese Dioxide | 86.94 | 0.05 | 4.35 | - | - |

| This compound | 262.26 | - | - | - | 30 |

Proposed Reaction Logic

Caption: Proposed logic for the selective methoxylation of Pyrene-1,6-dione.

References

- 1. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 2. 1-HYDROXYPYRENE synthesis - chemicalbook [chemicalbook.com]

- 3. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Pyrene-4,5-dione: A Technical Guide

Disclaimer: The following data and protocols are provided for pyrene-4,5-dione . Due to a lack of available spectroscopic information for 3-Methoxypyrene-1,6-dione, this closely related compound is presented as a substitute.

This technical guide provides a comprehensive overview of the spectroscopic data for pyrene-4,5-dione, a key intermediate in the synthesis of various functionalized pyrene derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pyrene-4,5-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.46 | dd | 7.5, 1.3 | 2H | H-1, H-8 |

| 8.15 | dd | 8.0, 1.3 | 2H | H-2, H-7 |

| 7.82 | s | - | 2H | H-9, H-10 |

| 7.74 | dd | 8.0, 7.5 | 2H | H-3, H-6 |

¹³C NMR (101 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 180.4 | C=O (C-4, C-5) |

| 135.8 | C-Ar |

| 132.0 | C-Ar |

| 130.2 | C-Ar |

| 130.1 | C-Ar |

| 128.4 | C-Ar |

| 128.0 | C-Ar |

| 127.3 | C-Ar |

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 233.0597 | 233.0596 |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1666 | C=O (ketone) stretch[2] |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A solution of pyrene-4,5-dione is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For the ¹H NMR spectrum, standard acquisition parameters are used. For the ¹³C NMR spectrum, a proton-decoupled sequence is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

A dilute solution of pyrene-4,5-dione is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion. The mass accuracy is typically within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of pyrene-4,5-dione (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of pyrene-4,5-dione.

References

An In-depth Technical Guide to the Synthesis of Substituted Pyrene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the primary synthetic methodologies for the functionalization of the pyrene core, detailed experimental protocols for key reactions, and a summary of the photophysical properties of selected derivatives.

Introduction: The Pyrene Core

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forming a planar and highly conjugated system.[1] Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and sensitivity of its emission spectrum to the local environment (Ham effect), make it an exceptionally valuable fluorophore.[2][3] Functionalized pyrene derivatives are integral to advancements in organic electronics (OLEDs, OFETs), materials science, and importantly, in the biomedical field as fluorescent probes for bioimaging and diagnostics.[4][5][6][7][8]

The development of novel pyrene derivatives with tailored properties hinges on the ability to selectively introduce substituents at specific positions on the pyrene nucleus. However, the reactivity of the pyrene core is not uniform, presenting both challenges and opportunities for synthetic chemists.[2][9] This guide will detail the primary strategies to achieve regioselective substitution.

Regioselectivity in Pyrene Functionalization

The pyrene scaffold has four distinct types of C-H bonds, leading to differential reactivity. Electrophilic aromatic substitution (SEAr), the most common direct functionalization method, preferentially occurs at the most electron-rich 1, 3, 6, and 8 positions.[2][9][10] The 2 and 7 positions are less reactive, while the 4, 5, 9, and 10 positions, known as the "K-region," exhibit alkene-like character and are susceptible to oxidation and certain cycloaddition reactions.[9][11][12]

Caption: Reactivity map of the pyrene nucleus.

Synthetic Strategies: A Workflow Overview

The synthesis of substituted pyrenes can be broadly categorized into direct and indirect methods. Direct methods involve the functionalization of the pre-formed pyrene core. Indirect methods construct the substituted pyrene ring system from smaller, functionalized precursors, often allowing access to substitution patterns that are unattainable through direct routes.[2][13]

Caption: General workflow for the synthesis of pyrene derivatives.

Experimental Protocols

Direct Functionalization: Regioselective C-H Borylation (2- and 2,7-Substitution)

Direct C-H borylation catalyzed by iridium complexes is a powerful method for functionalizing the less reactive 2 and 7 positions of pyrene.[9][14] The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions.[14][15]

Protocol: Synthesis of 2,7-Bis(Bpin)pyrene [14]

-

Reagents & Materials: Pyrene, [{Ir(μ-OMe)cod}2] (cod = 1,5-cyclooctadiene), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), Pinacolborane (HBpin), Cyclohexane, Nitrogen atmosphere.

-

Reaction Setup: A dried Schlenk flask is charged with pyrene (1.0 eq), [{Ir(μ-OMe)cod}2] (0.015 eq), and dtbpy (0.03 eq). The flask is evacuated and backfilled with nitrogen three times.

-

Procedure:

-

Anhydrous cyclohexane is added via syringe.

-

Pinacolborane (HBpin) (3.0 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 16 hours under a nitrogen atmosphere.

-

The reaction is monitored by GC-MS for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the pure 2,7-bis(Bpin)pyrene as a white solid.

-

Indirect Functionalization: The Tetrahydropyrene (THPy) Method

This strategy allows for effective electrophilic substitution at the 2 and 7 positions. Pyrene is first reduced to 4,5,9,10-tetrahydropyrene (THPy), which alters the electronic distribution of the aromatic rings, activating the 2 and 7 positions. A subsequent functionalization and re-aromatization sequence yields the desired product.[2]

Protocol: Synthesis of 2-Bromopyrene via the THPy Method [2]

-

Step 1: Reduction to 4,5,9,10-Tetrahydropyrene (THPy)

-

Reagents: Pyrene, Sodium metal, Anhydrous isopentyl alcohol.

-

Procedure: In a three-necked flask fitted with a reflux condenser, pyrene is dissolved in isopentyl alcohol. Small pieces of sodium metal are added portion-wise to the refluxing solution until the metal no longer reacts. The mixture is cooled, and water is carefully added to quench any excess sodium. The product is extracted with an organic solvent (e.g., toluene), washed with water, dried, and concentrated. The crude THPy is purified by recrystallization.

-

-

Step 2: Bromination of THPy

-

Reagents: THPy, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure: THPy is dissolved in DCM. NBS (1.0 eq) is added in portions at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is washed with aqueous sodium thiosulfate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

-

Step 3: Re-aromatization

-

Reagents: 2-Bromo-4,5,9,10-tetrahydropyrene, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene.

-

Procedure: The crude brominated THPy is dissolved in toluene. DDQ (1.1 eq) is added, and the mixture is refluxed for 4-6 hours. After cooling, the precipitated hydroquinone is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography (silica gel, hexane) to afford 2-bromopyrene.

-

Post-Functionalization: Suzuki-Miyaura Cross-Coupling

Halogenated or borylated pyrenes are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[16][17][18]

Protocol: Synthesis of 1,3,6,8-Tetraphenylpyrene

-

Reagents & Materials: 1,3,6,8-Tetrabromopyrene, Phenylboronic acid (4.4 eq), Pd(PPh₃)₄ (0.05 eq), 2M aqueous sodium carbonate solution, Toluene, Ethanol, Nitrogen atmosphere.

-

Reaction Setup: A Schlenk flask is charged with 1,3,6,8-tetrabromopyrene, phenylboronic acid, and the palladium catalyst. The flask is evacuated and backfilled with nitrogen.

-

Procedure:

-

Toluene, ethanol, and the aqueous sodium carbonate solution are added via syringe.

-

The mixture is heated to 85-90 °C and stirred vigorously for 24 hours under nitrogen.

-

Reaction progress is monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.

-

Data Presentation: Photophysical Properties

The substitution pattern and the electronic nature of the substituents dramatically influence the photophysical properties of pyrene derivatives.[3][19][20]

Table 1: Photophysical Data for 1- and 2-Substituted Pyrene Derivatives in Cyclohexane.

| Compound | Substituent Position | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Ref. |

| 17 | 1 | -C₃H₆CO₂H | 343 | 376, 396 | 0.55 | 205 | [19] |

| 1 | 2 | -C₃H₆CO₂H | 342 | 374, 393 | 0.23 | 622 | [19] |

| 19 | 1 | -C≡CPh | 363 | 400, 422 | 0.81 | 2.6 | [19] |

| 5 | 2 | -C≡CPh | 358 | 382, 403 | 0.93 | 16.2 | [19] |

| 21 | 1 | -B(Mes)₂ | 388 | 506 | 0.93 | 4.3 | [19] |

| 8 | 2 | -B(Mes)₂ | 355 | 486 | 0.19 | 20.3 | [19] |

Table 2: Photophysical Data for 2,7- and 1,3,6,8-Substituted Pyrene Derivatives.

| Compound | Substituent Position(s) | Substituent(s) | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Ref. |

| 12 | 2,7 | -C≡CPh | Dichloromethane | 389, 410 | 0.85 | [19] |

| 15 | 2,7 | -C₆H₄-4-CO₂C₈H₁₇ | Dichloromethane | 386, 407 | 0.82 | [19] |

| Py-(Ph)₄ | 1,3,6,8 | Phenyl | Toluene | 458 | 0.95 | [16] |

| Py-(Th)₄ | 1,3,6,8 | 2-Thienyl | Toluene | 505 | 0.81 | [16] |

| Py-(Py-tria)₂ | 1,6 | Pyridyl, Triazolyl | Dichloromethane | 433, 458 | 0.70 | [16] |

Applications in Drug Development and Research

While not drugs themselves, substituted pyrene derivatives are critical tools in drug development and biological research, primarily due to their fluorescent properties. They are used as probes to study cellular environments, protein-ligand interactions, and for in-vivo imaging.[5][6][8][21]

Workflow: Pyrene Derivative as a Fluorescent Probe for In Vivo Bioimaging

This workflow illustrates the application of a rationally designed pyrene derivative for sensing a specific analyte (e.g., Hg²⁺ ions) within a biological system, such as a zebrafish embryo.[6][22]

Caption: Workflow for using a pyrene probe in bioimaging.

Conclusion

The functionalization of the pyrene core has evolved from classical electrophilic substitutions to highly sophisticated and regioselective C-H activation and cross-coupling methodologies. The ability to precisely control the substitution pattern on the pyrene nucleus is paramount for tuning its electronic and photophysical properties. This control enables the rational design of advanced materials for electronic devices and highly sensitive fluorescent probes for chemical and biological applications. The synthetic routes and data presented in this guide offer a foundational resource for researchers aiming to harness the remarkable potential of substituted pyrene derivatives in their scientific endeavors.

References

- 1. aspirationsinstitute.com [aspirationsinstitute.com]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. Synthesis and detailed photophysical studies of pyrene-based molecules substituted with extended chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalization of Pyrene To Prepare Luminescent Materials-Typical Examples of Synthetic Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pyrene derivative for Hg(2+) -selective fluorescent sensing and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene based materials as fluorescent probes in chemical and biological fields | Semantic Scholar [semanticscholar.org]

- 8. Novel pyrene-calix[4]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05696A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of substituted pyrenes by indirect methods | Davis Research Group [davis.chm.bris.ac.uk]

- 14. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8 – fad or necessity? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04503A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. A π-conjugated covalent organic framework enables interlocked nickel/photoredox catalysis for light-harvesting cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Polycyclic Aromatic Hydrocarbon Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of core synthetic methodologies for constructing polycyclic aromatic hydrocarbons (PAHs). PAHs are a significant class of molecules in materials science, organic electronics, and medicinal chemistry, making their precise synthesis a critical area of research.[1][2] We will explore both classical and modern techniques, presenting reaction mechanisms, quantitative data, and detailed experimental protocols for key methods.

The Scholl Reaction: Intramolecular Aryl-Aryl Coupling

The Scholl reaction is a classic and powerful method for synthesizing complex PAHs and nanographenes through the intramolecular oxidative coupling of two aryl C-H bonds.[3][4] First reported by Roland Scholl in 1910, this reaction typically employs a combination of a Lewis acid (e.g., FeCl₃, AlCl₃, MoCl₅) and a protic acid, often at elevated temperatures.[3][5] The reaction is particularly effective for the final planarization step of a pre-assembled polyphenylene precursor.[6][7]

The precise reaction mechanism can vary and is thought to proceed through either an arenium ion pathway or a radical cation pathway, depending on the specific reagents and conditions used.[3][8] Reactions at higher temperatures are believed to favor the arenium ion mechanism, while those with well-known one-electron oxidizing agents at milder temperatures likely proceed via a radical cation intermediate.[3]

Logical Workflow: Proposed Mechanisms of the Scholl Reaction

Data Presentation: Examples of the Scholl Reaction

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 1-Phenylbenz[a]anthracene | AlCl₃, CS₂ | Dibenzo[a,l]pyrene | 66 | [3] |

| 1,1'-Binaphthalene | AlCl₃, 140 °C | Perylene | Good | [5] |

| Hexaphenylbenzene | FeCl₃, CH₂Cl₂, CH₃NO₂ | Hexa-peri-hexabenzocoronene | High | [7] |

| 1,3,5-Triphenylbenzene | FeCl₃ (solid state, mechanochemical) | Porous Polymer (PP1) | >99 | [9] |

| Various Benzoylnaphthalenes | AlCl₃/NaCl, 140–220 °C | 7H-benz[de]anthracen-7-one derivatives | N/A | [5] |

Experimental Protocol: Synthesis of Hexa-peri-hexabenzocoronene (HBC)

This protocol is based on the FeCl₃-mediated oxidative cyclodehydrogenation of a hexaphenylbenzene precursor, a common final step in the synthesis of nanographenes.[7]

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hexaphenylbenzene precursor in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add a solution of anhydrous iron(III) chloride (FeCl₃, typically 2-3 equivalents per C-C bond to be formed) in nitromethane (CH₃NO₂) dropwise to the stirred solution at room temperature. The reaction mixture typically turns dark.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a large volume of methanol. The crude product will precipitate.

-

Purification: Collect the precipitate by filtration, and wash it extensively with methanol, water, and then acetone to remove residual catalyst and impurities. The resulting solid is often poorly soluble, and further purification may require techniques like Soxhlet extraction or high-temperature sublimation.

Diels-Alder Reaction: Cycloaddition Strategies

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition method for constructing six-membered rings, which is widely applied to the synthesis of complex PAHs.[10][11] This strategy often involves the reaction of a diene-containing molecule with a dienophile (e.g., an alkyne or alkene), followed by an aromatization step to yield the final planar PAH.[10][12] This annulative π-extension (APEX) strategy is highly efficient for expanding the core of existing PAHs.[10] For example, it is used to synthesize graphene nanoribbon (GNR) precursors, which are subsequently planarized via cyclodehydrogenation.[13][14]

Logical Workflow: Diels-Alder Annulative π-Extension (APEX)

Data Presentation: Examples of Diels-Alder Reactions in PAH Synthesis

| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |

| Sulfone 11 (Diene Surrogate) | N-Methylmaleimide | Heat | All-cis endo adduct | 78 | [15] |

| Sulfone 11 (Diene Surrogate) | Maleic Anhydride | Heat | All-cis endo adduct | 63 | [15] |

| Sulfone 11 (Diene Surrogate) | Benzoquinone | Heat, Aromatization | Aromatized Adduct | 66 | [15] |

| Sulfone 11 (Diene Surrogate) | DMAD | Heat, Aromatization | Isomerized Product | 82 | [15] |

| Perylene Derivative | Maleic Anhydride | Heat | Benzoperylene Hexacarboxylate | N/A | [10] |

Experimental Protocol: Diels-Alder Reaction with an o-Benzyne Precursor

This protocol describes a typical procedure for a Diels-Alder reaction using an aryne as the dienophile for the synthesis of a triphenylene system.

-

Preparation: In a round-bottom flask, dissolve the diene component (e.g., a substituted cyclopentadienone) in a high-boiling point solvent like 1,2-dichlorobenzene.

-

Aryne Generation: Add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) and a fluoride source (e.g., CsF or TBAF) to the reaction mixture.

-

Reaction: Heat the mixture under reflux (typically 150-180 °C) for several hours. The reaction often involves the extrusion of a small molecule like carbon monoxide from the initial adduct to drive aromatization.

-

Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure polycyclic aromatic product.

Haworth Synthesis: Classic Multi-Step Annulation

The Haworth synthesis is a foundational method for producing phenanthrene and its derivatives.[16][17] This multi-step sequence involves the construction of a new six-membered ring onto an existing aromatic system, typically naphthalene.[16] The key steps are: (1) Friedel-Crafts acylation with succinic anhydride, (2) reduction of the resulting ketone, (3) a second intramolecular Friedel-Crafts reaction to form a new ring, (4) another reduction, and (5) final dehydrogenation to achieve full aromaticity.[17][18]

Logical Workflow: The Haworth Synthesis of Phenanthrene

References

- 1. New Route to Polycyclic Aromatic Hydrocarbons - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Scholl reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mechanochemical Scholl reaction as a versatile synthesis tool for the solvent-free generation of microporous polymers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05279E [pubs.rsc.org]

- 10. Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diels–Alder reactions for carbon material synthesis and surface functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation [mdpi.com]

- 16. Phenanthrene synthesis [quimicaorganica.org]

- 17. chemistry-online.com [chemistry-online.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Illuminating the Nanoscale: A Technical Guide to the Optical and Photophysical Properties of Pyrene Compounds

For Researchers, Scientists, and Drug Development Professionals

Pyrene and its derivatives have emerged as indispensable tools in a multitude of scientific disciplines, prized for their unique and sensitive photophysical properties. This technical guide provides an in-depth exploration of the optical characteristics of pyrene compounds, offering a valuable resource for researchers leveraging these fluorophores in sensing, imaging, and drug development applications.

Core Photophysical Principles

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive fluorescence characteristics, which are exquisitely sensitive to the molecule's local microenvironment.[1][2] This sensitivity is the foundation of its widespread use as a molecular probe.

The absorption spectrum of pyrene in a non-polar solvent like cyclohexane features several bands, including a weak S1 ← S0 transition around 372 nm and stronger S2 ← S0 and S3 ← S0 transitions at 334 nm and 272 nm, respectively.[3] Upon excitation, pyrene exhibits a characteristic structured monomer emission spectrum with distinct vibronic bands.[1] The ratio of the intensities of these bands, particularly the first and third (I1/I3), is a reliable indicator of the polarity of the surrounding environment.[4]

One of the most notable features of pyrene photophysics is its ability to form an "excimer" (excited state dimer).[5] When a photoexcited pyrene molecule encounters a ground-state pyrene molecule in close proximity (approximately 10 Å), they can form a transient excited-state complex.[1][2] This excimer decays to the ground state by emitting a broad, structureless, and red-shifted fluorescence band, typically centered around 476 nm.[5] The ratio of excimer to monomer fluorescence intensity (IE/IM) provides a sensitive measure of intermolecular distances and the fluidity of the medium.

Quantitative Photophysical Data

The optical properties of pyrene and its derivatives are highly dependent on the solvent environment and the nature of any functional group substitutions. The following tables summarize key quantitative data for pyrene and selected derivatives.

Table 1: Photophysical Properties of Unsubstituted Pyrene in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Cyclohexane | 334 | 372, 383, 393 | 0.32 | 458 (N2 purged)[6] |

| 1,2-Dichloroethane | - | - | - | 170-202[7] |

| Dimethyl Sulfoxide | - | - | - | 233-275[7] |

| Acetonitrile | - | - | 0.65[8] | - |

| Ethanol | - | - | - | 290[8] |

| Water | - | - | - | 194 (O2 removed)[6] |

Table 2: Photophysical Properties of Selected Pyrene Derivatives

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |

| 4-(pyren-1-yl)butyric acid | Methanol | - | - | - | 460 | [3] |

| 4-(pyren-2-yl)butyric acid | Degassed Solvent | - | - | - | 622 | [3] |

| 1-Formylpyrene (PA) | Various | - | - | Low | - | [9] |

| 1-Acetylpyrene (PK) | Various | - | - | Low | - | [9] |

| 1-Pyrenecarboxylic acid (PCA) | Various | - | - | High | - | [9] |

| 1-Methoxycarbonylpyrene (PE) | Various | - | - | High | - | [9] |

| Pyrene-functionalized Polymer (P2) | Tetrahydrofuran | - | 387-429 | 0.44 | - | [8] |

| Water-soluble Pyrene Polymer (P3) | Water | - | 387-429 | 0.39 | - | [8] |

| 4-(pyren-1-yl)pyrazole (HL1) | - | - | ~385 | 0.26 | - | [10] |

Experimental Protocols

Accurate determination of the photophysical properties of pyrene compounds requires careful experimental execution. Below are generalized protocols for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficients of a pyrene compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the pyrene compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol). Create a series of dilutions with known concentrations. The absorbance at the wavelength maximum should ideally be between 0.1 and 1.0 to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Measure the absorbance spectrum of each diluted sample over the desired wavelength range (typically 200-500 nm for pyrene).

-

Instrument parameters to record include spectral bandwidth, signal averaging time, data interval, and scan rate.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to obtain the absorption spectrum.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the absorption maxima, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission and excitation spectra and determine the relative fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the pyrene compound in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects. For quantum yield measurements, a reference standard with a known quantum yield (e.g., quinine sulfate) is also required.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to a wavelength of high absorbance (e.g., 336 nm) and scan the emission monochromator over a range that covers both monomer and excimer emission (e.g., 350-600 nm).[11]

-

Excitation Spectrum: Set the emission monochromator to a wavelength of maximum fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Record spectra for both the sample and the reference standard under identical conditions (excitation wavelength, slit widths).

-

Record a blank spectrum of the solvent to subtract background fluorescence.

-

-

Data Analysis:

-

Correct the spectra for instrument response.

-

The relative fluorescence quantum yield (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of a pyrene compound.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution of the pyrene compound. Dissolved oxygen can quench the excited state and shorten the fluorescence lifetime.[6] This is typically done by bubbling an inert gas like nitrogen or argon through the solution or by freeze-pump-thaw cycles.[7]

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup. The excitation source should be a pulsed laser with a pulse width significantly shorter than the expected fluorescence lifetime.[7]

-

Measurement:

-

Excite the sample with a short pulse of light.

-

Record the fluorescence decay profile as a function of time.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential or multi-exponential function to extract the fluorescence lifetime(s).

-

Visualizing Pyrene in Action: Workflows and Pathways

The unique photophysical properties of pyrene make it a versatile tool for elucidating complex biological processes. The following diagrams, rendered in DOT language, illustrate key experimental workflows.

Caption: Workflow for studying protein conformation using pyrene excimer fluorescence.

Caption: Using the pyrene monomer emission to probe microenvironment polarity.

Applications in Drug Development and Research

The sensitivity of pyrene's photophysical properties to its surroundings makes it a powerful tool in drug development and biomedical research.

-

Probing Protein Conformation and Aggregation: By covalently attaching pyrene to specific sites on a protein, changes in protein folding, unfolding, or aggregation can be monitored by observing the formation or disappearance of the excimer fluorescence.[1][2] This is invaluable for studying protein stability, protein-protein interactions, and the mechanisms of diseases associated with protein misfolding.

-

Characterizing Drug Delivery Systems: Pyrene can be encapsulated within drug delivery vehicles such as micelles, liposomes, or nanoparticles. The I1/I3 ratio of the monomer fluorescence can report on the polarity of the drug carrier's interior, while the IE/IM ratio can provide information on the loading and release of pyrene-labeled drugs.

-

Sensing and Bioimaging: Pyrene derivatives can be designed as fluorescent probes that exhibit a change in their emission upon binding to specific analytes, such as metal ions, anions, or biomolecules.[12] Their high fluorescence quantum yields and long lifetimes also make them suitable for fluorescence microscopy applications, including live-cell imaging.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]

- 12. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Methoxypyrene-1,6-dione CAS number and molecular weight

Disclaimer: As of October 2025, a specific CAS number and experimentally determined molecular weight for 3-Methoxypyrene-1,6-dione are not available in publicly accessible chemical databases. The information presented in this guide is based on data for the closely related and well-studied class of compounds, benzo[a]pyrene diones. This document serves as a technical overview of the potential characteristics and biological activities that could be anticipated for pyrene diones, intended for researchers, scientists, and drug development professionals.

Introduction to Pyrene Diones

Pyrene diones are quinone derivatives of pyrene, a polycyclic aromatic hydrocarbon (PAH). While specific data on this compound is not available, the broader class of pyrene diones, particularly benzo[a]pyrene diones, are recognized for their significant biological activity. These compounds are often formed as metabolites of their parent PAHs through enzymatic or photochemical oxidation. Their biological effects are largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Physicochemical Properties

Quantitative data for this compound is not available. The table below summarizes information for related benzo[a]pyrene diones.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzo[a]pyrene-1,6-dione | C₂₀H₁₀O₂ | 306.3 | 3029-32-9 |

| Benzo[a]pyrene-3,6-dione | C₂₀H₁₀O₂ | 306.3 | 3029-34-1 |

| Benzo[a]pyrene-6,12-dione | C₂₀H₁₀O₂ | 306.3 | 3029-35-2 |

Biological Activity and Signaling Pathways

The biological activity of benzo[a]pyrene diones is primarily linked to their capacity for redox cycling. This process involves the reduction of the dione to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent dione and produce superoxide radicals. This cycle can lead to a cascade of reactive oxygen species, cellular oxidative stress, DNA damage, and cytotoxicity.[1]

Experimental Protocols

The following is a hypothetical, generalized protocol for assessing the cytotoxicity of a pyrene dione compound, based on common methodologies in the field.

Objective: To determine the cytotoxic effect of a pyrene dione on a human cell line (e.g., A549, human lung carcinoma).

Materials:

-

Pyrene dione compound

-

A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested using Trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the pyrene dione is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium in the 96-well plates is replaced with the medium containing the different concentrations of the pyrene dione. Control wells receive medium with the same concentration of DMSO as the highest pyrene dione concentration.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

While direct experimental data for this compound is currently lacking, the study of related benzo[a]pyrene diones provides a valuable framework for understanding its potential biological activities. Researchers investigating this and similar novel pyrene diones should consider their potential for redox cycling and induction of oxidative stress. The provided experimental protocol offers a starting point for evaluating the cytotoxic effects of such compounds. Further research is necessary to isolate and characterize this compound to fully elucidate its physicochemical properties and biological significance.

References

A Technical Guide to the Biological Activities of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of pyrene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs). Due to their unique photophysical properties, hydrophobicity, and planar structure, these compounds are extensively investigated for their potential in various therapeutic and diagnostic applications. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Pyrene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted and include inducing apoptosis, inhibiting cancer cell migration, and overcoming drug resistance.[1][2]

Mechanisms of Action

The anticancer effects of pyrene derivatives are attributed to several mechanisms:

-

Apoptosis Induction: Many pyrene derivatives trigger programmed cell death in cancer cells. This can occur through both caspase-dependent and caspase-independent pathways.[1][2] Some compounds induce apoptosis without the cleavage of poly (ADP-ribose) polymerase (PARP).[1]

-

DNA Interaction: The planar structure of the pyrene core allows these molecules to intercalate with DNA or bind to its grooves, which can inhibit replication and transcription processes, ultimately leading to cell death.[3][4]

-

Enzyme Inhibition: Certain pyrene-based hybrids have been shown to act as potent kinase inhibitors, such as targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[2][5]

-

Overcoming Drug Resistance: Some pyrene derivatives have demonstrated the ability to circumvent multidrug resistance in cancer cells, potentially by interacting with membrane-bound proteins like P-glycoprotein.[1]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of pyrene derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-Pyrene Hybrid 4b | HCT-116 (Colon) | 1.34 | [5] |

| Pyrimidine-Pyrene Hybrid 4c | HCT-116 (Colon) | 1.90 | [2] |

| Pyrenyl Ether | HT-29 (Colon) | More potent than cisplatin | [4][6] |

| Pyrenyl Ether | HeLa (Cervical) | More potent than cisplatin | [4][6] |

| 2-amino-pyran derivative I32 | MCF-7 (Breast) | 161.4 | [7] |

Signaling Pathway: Caspase-Independent Apoptosis

Some pyrene derivatives induce apoptosis through a caspase-independent mechanism, which involves changes in the plasma membrane morphology.[1]

Caption: Caspase-independent apoptosis pathway induced by pyrene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrene derivatives in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Pyrene derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Result | Reference |

| 2-amino-pyran derivatives | Staphylococcus aureus (Gram-positive) | Exhibited inhibitory activity | [7] |

| 2-amino-pyran derivatives | Escherichia coli (Gram-negative) | Exhibited inhibitory activity | [7] |

| Kupyaphores | Staphylococcus aureus (Gram-positive) | Showed inhibition | [8] |

| Pyrenebutyrate (PyB) | Streptococcus pyogenes | Enhances antimicrobial activity of antisense PNAs | [9] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

-

Preparation: Prepare serial twofold dilutions of the pyrene derivative in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Enzyme Inhibition

Pyrene derivatives have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic potential.

-

Cytochrome P450 (CYP) Enzymes: Certain pyrene derivatives, such as 1-ethynylpyrene, act as inhibitors of CYP isozymes like CYP1A1 and CYP1A2.[10][11] This can impact the metabolism of other compounds, including procarcinogens like benzo[a]pyrene.[11]

-

Kinases: As mentioned in the anticancer section, pyrimidine-pyrene hybrids have shown potent inhibitory activity against EGFR kinase.[2][5] Their structural similarity to the adenine ring of ATP allows them to effectively bind to the kinase active site.[2]

Application as Fluorescent Probes

One of the most significant applications of pyrene and its derivatives is in their use as fluorescent probes for biological and chemical sensing.[12][13] This is due to their unique photophysical properties:

-

High Fluorescence Quantum Yield: Pyrene compounds exhibit strong fluorescence emission.[12]

-

Environmental Sensitivity: The fluorescence spectrum of pyrene is highly sensitive to the polarity of its microenvironment.[14]

-

Excimer Formation: Pyrene can form an "excited-state dimer" or excimer when a pyrene molecule in an excited state interacts with a ground-state pyrene molecule in close proximity. This results in a distinct, red-shifted emission band, making it a useful tool for studying molecular interactions, membrane dynamics, and protein conformation.[14][15][16]

These properties allow pyrene-based probes to be used for:

-

Bio-imaging in living cells.[12]

-

Detecting metal cations, anions, and reactive oxygen species (ROS).[12]

-

Studying protein folding and conformational changes.[14]

-

Investigating membrane fluidity and protein-lipid interactions.[15]

Neuroprotective and Other Activities

While research is more concentrated on anticancer and fluorescent applications, some studies have explored other biological effects:

-

Neuroprotective Potential: The impact of pyrene derivatives on the nervous system is complex. Some parent PAHs, like benzo[a]pyrene, have been shown to induce oxidative stress in the hippocampus, suggesting potential neurotoxicity.[17] However, the development of specific derivatives could lead to neuroprotective agents, an area that warrants further investigation.

-

Antioxidant Activity: Certain 2-amino-pyran derivatives have demonstrated free radical scavenging activity, indicating antioxidant potential.[7]

Conclusion

Pyrene derivatives represent a versatile and powerful scaffold in medicinal chemistry and chemical biology. Their broad spectrum of biological activities, including potent anticancer and antimicrobial effects, coupled with their utility as highly sensitive fluorescent probes, makes them a subject of intense research. Future work will likely focus on optimizing the structure of these derivatives to enhance their therapeutic efficacy and selectivity, as well as expanding their application in advanced diagnostic and theranostic systems.

References

- 1. Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijariie.com [ijariie.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of 1-ethynylpyrene and related inhibitors of P450 isozymes upon benzo[a]pyrene metabolism by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pyrene based materials as fluorescent probes in chemical and biological fields | Semantic Scholar [semanticscholar.org]

- 14. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrene Probes - ADC Linkers | AxisPharm [axispharm.com]

- 16. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]

- 17. researchgate.net [researchgate.net]

Discovery and Isolation of Novel Pyrene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant attention in the scientific community due to their unique photophysical and electronic properties. These characteristics, including high fluorescence quantum yields, make them valuable as fluorescent probes in chemical and biological research.[1] The versatility of the pyrene scaffold allows for a wide range of chemical modifications, leading to the development of novel compounds with tailored properties for applications in materials science, optoelectronics, and importantly, drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and characterization of novel pyrene compounds, along with their interactions with biological systems.

Synthesis of Novel Pyrene Derivatives

The synthesis of novel pyrene derivatives often involves the strategic functionalization of the pyrene core. Modern organic chemistry techniques enable the introduction of various substituents to modulate the electronic and steric properties of the parent molecule.

Common Synthetic Methodologies

Several powerful synthetic strategies are employed to create novel pyrene compounds:

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, enabling the introduction of aryl substituents onto the pyrene core. For instance, a series of butterfly-shaped 1,3,5,9-tetraaryl substituted pyrene derivatives have been synthesized using 1,3,5,9-tetrabromo-7-tert-butylpyrene as a precursor.[2]

-

Sonogashira Coupling: This reaction is instrumental in forming carbon-carbon triple bonds, linking alkynyl groups to the pyrene scaffold. A common starting material for this reaction is 1-bromopyrene.[3]

-

Click Chemistry: This class of reactions, known for its high efficiency and simplicity, is used to introduce diverse functional groups. The [2+2] cycloaddition click reaction, for example, has been utilized to modify pyrene derivatives, enhancing their nonlinear optical properties.[3]

-

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to introduce alkyl groups to the pyrene ring system.[4]

-

Condensation Reactions: These reactions are employed to synthesize derivatives such as pyrene-based Schiff bases by reacting 1-pyrenecarboxaldehyde with appropriate amines or hydrazines.[5]

Experimental Protocol: Synthesis of Trimethyl(pyren-1-ylethynyl)silane

This protocol describes a key step in the synthesis of various pyrene derivatives via a Sonogashira coupling reaction.[3]

Materials:

-

1-bromopyrene (98%)

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Pd(PPh₃)₄ (98%)

-

CuI (98%)

-

Ethynyltrimethylsilane (TMSA)

-

Argon gas

Procedure:

-

In a reaction vessel, mix 6 mL of THF and 6 mL of TEA.

-

Add 280 mg of 1-bromopyrene (1.00 mmol) to the mixture.

-

Bubble argon gas through the solution and sonicate for 50 minutes to deoxygenate.

-

Add 46.0 mg of Pd(PPh₃)₄ (0.04 mmol), 15.0 mg of CuI (0.08 mmol), and 490 mg of TMSA (5.00 mmol) to the system.

-

Maintain the reaction temperature at 80 °C and ensure the system is isolated from oxygen.

-

Magnetically stir the reaction for 8 hours.

-

After the reaction is complete, proceed with standard workup and purification procedures (e.g., column chromatography) to isolate the desired product.

Isolation and Purification of Pyrene Compounds

The isolation and purification of pyrene compounds from reaction mixtures or biological matrices are critical steps to obtain pure samples for characterization and further studies.

Chromatographic Techniques

-

Column Chromatography: This is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase. For pyrene derivatives, silica gel is a commonly used stationary phase with solvent systems like hexanes and ethyl acetate.[6]

-

Solid-Phase Extraction (SPE): SPE is an efficient method for sample clean-up and concentration. Different stationary phases can be used, with Florisil® showing good recovery for benzo[a]pyrene from biological samples.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. It is particularly useful for separating complex mixtures of pyrene metabolites.[8]

Experimental Protocol: Isolation and Purification of Benzo[a]pyrene from Biological Material

This protocol outlines a general procedure for extracting and purifying benzo[a]pyrene from a biological matrix.[7]

Materials:

-

Biological sample (e.g., homogenized tissue)

-

Physiological saline

-

Internal standard (e.g., benzo[a]anthracene)

-

Saponification agent (e.g., KOH)

-

Extraction solvent (e.g., hexane)

-

SPE cartridge (e.g., Florisil®)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Homogenize the biological sample with physiological saline while cooling on ice.

-

Spike the sample with a known concentration of benzo[a]pyrene and an internal standard.

-

Saponify the sample to hydrolyze lipids.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Pass the extract through an SPE cartridge for purification.

-

Elute the purified benzo[a]pyrene from the cartridge.

-

Analyze the purified extract by GC-MS for quantification.

Characterization of Novel Pyrene Compounds

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and characterization of novel pyrene compounds.

Spectroscopic and Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of organic molecules.[3][6]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[3][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.[3]

-

Ultraviolet-Visible (UV-vis) Spectroscopy: UV-vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the absorption properties.[3] The absorption spectrum of pyrene derivatives typically shows distinct bands, with π-π* transitions observed at shorter wavelengths and n-π* transitions at longer wavelengths.[5]

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to characterize the fluorescence emission properties of pyrene compounds, which are often highly fluorescent.[3]

-

Elemental Analysis: This technique determines the elemental composition of a compound, providing further confirmation of its empirical formula.[3]

Quantitative Data of Novel Pyrene Derivatives

The following tables summarize key quantitative data for a selection of novel pyrene derivatives, highlighting their photophysical and electrochemical properties.

| Compound | Maximum Absorption (λmax, nm) | Maximum Emission (λem, nm) | Quantum Yield (Φf) | Reference |

| PY-C16 | ~400 | - | - | [3] |

| PY-C16-TCNE | ~500 | - | - | [3] |

| PY-C16-TCNQ | ~780 | - | - | [3] |

| 1,3,5,9-tetraaryl substituted pyrene derivatives | 412-469 (in solution) | 410-470 (in solid-state) | 0.45-0.92 (in solution), 0.48-0.75 (in solid-state) | [2] |

| Pyrene-bodipy dyad 4 | 501 | - | - | [6] |

| Compound | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Band Gap (eV) | Reference |

| 1,3,5,9-tetraaryl substituted pyrene derivatives | -4.76 to -5.93 | - | - | [2] |

| TTP | -5.84 | - | 3.21 | [4] |

| THTP | -5.68 | - | 3.10 | [4] |

Biological Activity and Signaling Pathways

Pyrene and its derivatives interact with various biological systems and can modulate cellular processes. Understanding these interactions is crucial for drug development and toxicology.

Interaction with Biomolecules

-

DNA and RNA: Pyrene-calixarene conjugates have been shown to bind to mononucleotides and polynucleotides like DNA and RNA, suggesting their potential as sensors or therapeutic agents.[9]

-

Proteins: Pyrene derivatives can interact with proteins such as bovine serum albumin (BSA), with hydrophobic forces playing a significant role in the binding.[5]

Signaling Pathways

Benzo[a]pyrene (B[a]P), a well-studied pyrene derivative, is known to influence several key signaling pathways.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: B[a]P is a potent activator of the AhR signaling pathway.[10] Upon binding to B[a]P, the AhR translocates to the nucleus and induces the expression of xenobiotic metabolizing enzymes, such as CYP1A1 and CYP1B1.[10][11] This pathway is central to the metabolic activation of B[a]P, which can lead to toxic and carcinogenic effects.[10]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway activated by Benzo[a]pyrene.

-

Other Implicated Pathways: Meta-analyses have identified other pathways significantly regulated by B[a]P exposure, including Xenobiotic Metabolism Signaling, Molecular Mechanisms of Cancer, and p53 Signaling.[10]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel pyrene compounds for biological applications follows a logical workflow, from initial design and synthesis to comprehensive characterization and biological testing.

Caption: General experimental workflow for the development of novel pyrene compounds.

Conclusion

The field of pyrene chemistry continues to expand, offering exciting opportunities for the development of novel materials and therapeutic agents. The synthetic versatility of the pyrene core, coupled with advanced analytical and biological evaluation techniques, allows for the rational design of compounds with specific, desirable properties. This guide has provided a comprehensive overview of the key aspects of discovering and isolating novel pyrene compounds, intended to serve as a valuable resource for researchers in this dynamic area of study. The detailed protocols and summarized data offer a practical foundation for initiating or advancing research into these promising molecules.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and photophysical properties of novel butterfly-shaped blue emitters based on pyrene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. earthdoc.org [earthdoc.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel pyrene-calix[4]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05696A [pubs.rsc.org]

- 10. Meta-analysis Identifies Key Genes and Pathways Implicated in Benzo[a]pyrene Exposure Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on Pyrene Derivative Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on pyrene derivative structures, focusing on their electronic properties, molecular geometries, and potential applications in materials science and drug development. The content is supported by quantitative data from computational studies and detailed methodologies for the cited theoretical experiments.

Introduction to Pyrene Derivatives and Their Significance

Pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, and its derivatives are of significant interest due to their unique photophysical and electronic properties. These compounds are extensively studied for their applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as organic semiconductors.[1][2] The planar structure and extensive π-conjugation of the pyrene core allow for strong π-π stacking interactions and efficient charge transport.[2] However, this same planarity can also lead to excimer formation in the solid state, which can be detrimental to the performance of optoelectronic devices.[1]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), play a crucial role in understanding the structure-property relationships of pyrene derivatives.[3][4] These studies enable the prediction of molecular geometries, electronic properties such as HOMO-LUMO energy levels, and the simulation of absorption and emission spectra, thereby guiding the rational design of novel materials with tailored functionalities.[4][5]

Computational Methodologies

The theoretical investigation of pyrene derivatives predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most widely used method due to its balance of computational cost and accuracy in predicting the electronic structure and properties of these molecules.[3][6]

Key Experimental Protocols

A typical computational workflow for studying pyrene derivatives involves the following steps:

-

Geometry Optimization: The initial molecular structure of the pyrene derivative is built and then optimized to find its lowest energy conformation. A commonly employed method is the B3LYP functional with a basis set such as 6-311G**.[3] This level of theory has been shown to provide geometrical parameters and heats of formation for pyrene that are in good agreement with experimental data.[3]

-

Electronic Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the charge injection and transport properties of the material.[4][7]

-

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) is often used to simulate UV-Vis absorption and fluorescence emission spectra.[5] This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

The choice of functional and basis set can significantly impact the accuracy of the results. For instance, studies on monochlorinated pyrene compounds found the B3LYP/6-311G** method to be the most suitable for predicting their heats of formation and optimized structures.[3] For investigating charge transport properties in aminopyrene and pyrene acetic acid for OLED applications, the B3LYP/6-31++G(d,p) level of theory has been utilized.[5]

Quantitative Data from Theoretical Studies

Theoretical studies provide a wealth of quantitative data that is essential for comparing the properties of different pyrene derivatives. The following tables summarize key computational data for selected pyrene derivatives.

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | B3LYP/6-311G | -5.84 | -2.01 | 3.83 |

| 1-chloropyrene | B3LYP/6-311G | -5.92 | -2.21 | 3.71 |

| 2-chloropyrene | B3LYP/6-311G | -5.91 | -2.20 | 3.71 |

| 4-chloropyrene | B3LYP/6-311G | -5.93 | -2.23 | 3.70 |

| Aminopyrene (APy) | B3LYP/6-31++G(d,p) | -5.14 | -1.36 | 3.78 |

| Pyrene Acetic Acid (PAA) | B3LYP/6-31++G(d,p) | -6.23 | -2.57 | 3.66 |